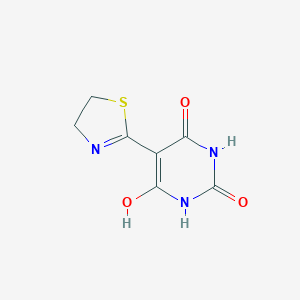![molecular formula C39H24F3N B12638781 N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine CAS No. 922184-84-7](/img/structure/B12638781.png)
N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine is a complex organic compound that features a perylene core substituted with biphenyl and trifluoromethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the perylene core, followed by the introduction of biphenyl and trifluoromethylphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine exerts its effects is largely dependent on its application. In organic electronics, its mechanism involves the efficient transport of charge carriers due to its conjugated structure. In biological systems, its fluorescent properties can be used for imaging, where it interacts with specific biomolecules to emit light upon excitation.
Comparación Con Compuestos Similares
Similar Compounds
- N-([1,1’-Biphenyl]-4-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine
- N-([1,1’-Biphenyl]-2-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine
- N-([1,1’-Biphenyl]-3-yl)-N-[4-(difluoromethyl)phenyl]perylen-3-amine
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine is unique due to the specific positioning of the biphenyl and trifluoromethylphenyl groups, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Propiedades
Número CAS |
922184-84-7 |
|---|---|
Fórmula molecular |
C39H24F3N |
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
N-(3-phenylphenyl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C39H24F3N/c40-39(41,42)28-18-20-29(21-19-28)43(30-13-4-12-27(24-30)25-8-2-1-3-9-25)36-23-22-34-32-15-6-11-26-10-5-14-31(37(26)32)33-16-7-17-35(36)38(33)34/h1-24H |
Clave InChI |
LTHCWRMPEOOLNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)N(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)
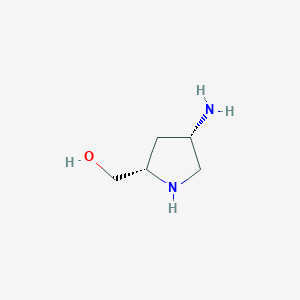
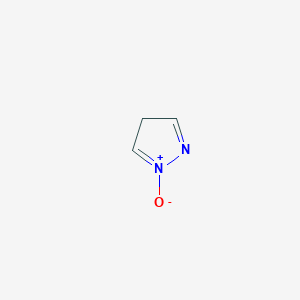
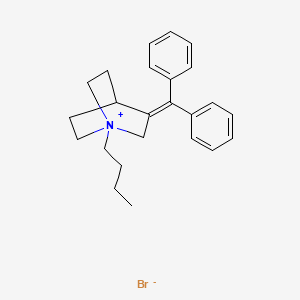
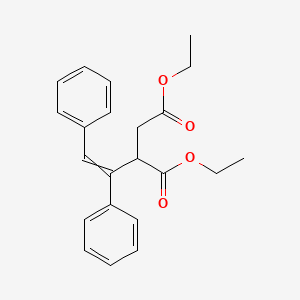
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)
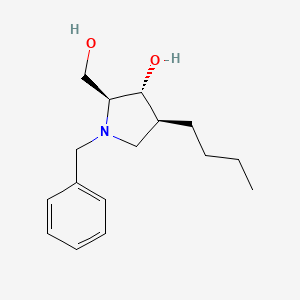
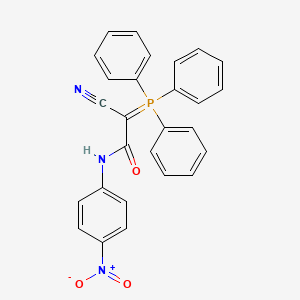
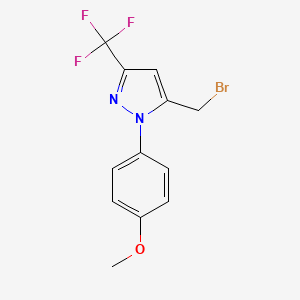

![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
